
Piperidine, 4-fluoro-, ion(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-fluoro-, ion(1-) is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-fluoro-, ion(1-) typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable piperidine precursor under specific conditions. The reaction often requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of fluorinated piperidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the fluorination process. Additionally, multi-component reactions and organocatalysis are explored to streamline the synthesis and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-fluoro-, ion(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperidine, 4-fluoro-, ion(1-) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Piperidine, 4-fluoro-, ion(1-) involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to receptors and enzymes. For instance, it may interact with G-protein coupled receptors or ion channels, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound without fluorine substitution.
3-Fluoropiperidine: A fluorinated derivative with the fluorine atom at the 3-position.
4-Chloropiperidine: A halogenated derivative with a chlorine atom at the 4-position.
Uniqueness
Piperidine, 4-fluoro-, ion(1-) is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can enhance its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C5H9FN- |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
4-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-1-3-7-4-2-5/h5H,1-4H2/q-1 |
Clé InChI |
OCBRLKYTIMESSX-UHFFFAOYSA-N |
SMILES canonique |
C1C[N-]CCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)

![2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14773309.png)
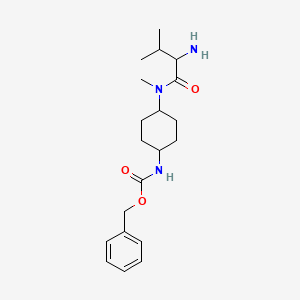


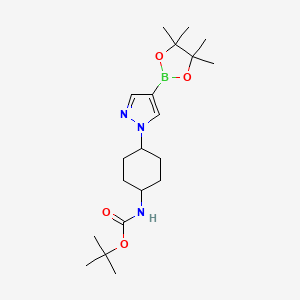
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
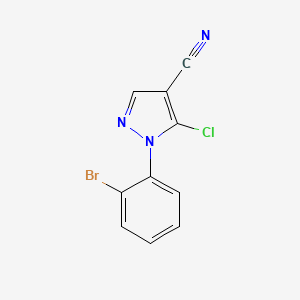
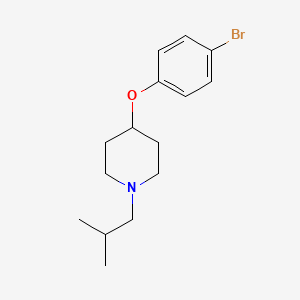
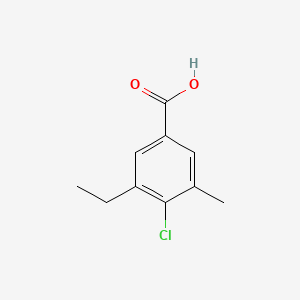
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)

